molecular formula C9H6O3 B13677700 4-Methylbenzofuran-2,3-dione

4-Methylbenzofuran-2,3-dione

Cat. No.: B13677700
M. Wt: 162.14 g/mol
InChI Key: FZWIXIAUBJQWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Benzofuran-2,3-dione (B1329812) Chemistry

The study of benzofuran (B130515) derivatives is a mature yet continually evolving field within organic chemistry. The journey from the initial discovery of the core benzofuran scaffold to the synthesis and application of functionalized derivatives like 4-Methylbenzofuran-2,3-dione reflects the broader progress in synthetic methodologies and the increasing demand for novel chemical entities.

The history of furan (B31954) chemistry began with the isolation of furan-2-carboxylic acid (pyromucic acid) from the dry distillation of mucic acid. jocpr.com The parent compound, furan, was isolated later from pinewood. jocpr.com The synthesis of the benzofuran ring system, which features a furan ring fused to a benzene (B151609) ring, was first achieved by Perkin in 1870. jocpr.comacs.org This foundational work opened the door to the exploration of a vast family of compounds. Benzofuran and its derivatives are not merely synthetic curiosities; they are prevalent in nature, found as integral scaffolds in complex molecules isolated from various plants and marine organisms. mdpi.comrsc.org The inherent biological and pharmacological activities associated with these natural products have been a significant driving force for research into the synthesis and functionalization of the benzofuran core. rsc.org

Benzofuran-2,3-dione, also known as coumarandione, has emerged as a highly versatile building block in organic synthesis. nih.gov Its utility stems from the reactive α-dicarbonyl moiety within the heterocyclic framework. This structural feature allows it to participate in a wide array of chemical transformations. Notably, benzofuran-2,3-diones are key precursors in multicomponent reactions for the synthesis of complex heterocyclic systems, such as spiro-bis-lactones and spirooxindoles. rsc.orgnih.govchemicalbook.com The electron-deficient nature of the diketone system makes it an excellent electrophile, readily undergoing nucleophilic additions and cycloaddition reactions. This reactivity has been harnessed by synthetic chemists to construct intricate molecular architectures that would be challenging to access through other routes. rsc.orgvulcanchem.com

The introduction of methyl groups onto the benzofuran scaffold has been a recurrent theme in the chemical literature, often leading to derivatives with enhanced or modified properties. mdpi.comnih.govmdpi.com Studies have shown that methylation can significantly influence the biological activity of benzofuran compounds. For instance, the introduction of a methyl group at the C-3 position of certain benzofuran derivatives has been demonstrated to cause a significant increase in their antiproliferative activity against cancer cell lines. mdpi.com Similarly, the development of 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran derivatives has yielded compounds with potent antitumor activities. nih.govtandfonline.comnih.gov This has spurred further investigation into the synthesis and structure-activity relationships of various methylated benzofurans, including those with methylation on the benzene ring portion of the scaffold. mdpi.comresearchgate.net

Significance of the 4-Methyl Substitution Pattern in Benzofuran-2,3-dione

The specific placement of a methyl group at the 4-position of the benzofuran-2,3-dione ring system is not arbitrary. The substitution pattern on the benzofuran nucleus plays a critical role in determining the molecule's steric and electronic properties, which in turn dictates its reactivity and potential applications.

The synthesis of substituted benzofurans often presents challenges related to regioselectivity—the control of where substituents are placed on the molecular framework. oregonstate.eduorganic-chemistry.org In cyclization reactions that form the furan ring, the outcome can be influenced by both steric and electronic factors. For example, when multiple positions are available for ring closure, the reaction often favors the formation of the sterically less-hindered product. oregonstate.edu However, modern synthetic methods have provided greater control over regiochemistry. The use of specific catalysts and directing groups allows for the selective synthesis of isomers that might be disfavored under classical conditions. organic-chemistry.org The synthesis of a 4-substituted benzofuran like this compound requires synthetic strategies that can precisely control the regiochemical outcome of the key bond-forming steps.

Methyl groups, while simple in structure, can exert a profound influence on the properties of a molecule. As an electron-donating group, a methyl substituent on the aromatic ring of the benzofuran scaffold can alter the electron density distribution within the molecule. This can affect the reactivity of the dione (B5365651) moiety, potentially influencing the rates and pathways of nucleophilic attack. Furthermore, the addition of a methyl group can increase the lipophilicity of the compound, which is a critical parameter in medicinal chemistry. The steric bulk of the methyl group, even though relatively small, can also play a role in directing the approach of reagents in subsequent reactions and can influence the conformational preferences of the molecule. Studies on related methylated benzofurans have shown that the position of the methyl group is crucial for biological activity, with different isomers exhibiting vastly different potencies. mdpi.com

Research Gaps and Opportunities in this compound Investigations

The current body of scientific literature reveals several gaps in the comprehensive understanding of this compound, paving the way for new avenues of research. These gaps primarily lie in the areas of synthetic methodology, characterization of its reactivity, and the exploration of its potential in novel chemical transformations.

The synthesis of the benzofuran core is a well-established area of organic chemistry, with numerous methods at the disposal of synthetic chemists. pitt.edu Common strategies include the intramolecular cyclization of appropriately substituted phenols and the reaction of salicylaldehydes with various partners. evitachem.comacs.org However, the efficient and high-yielding synthesis of this compound specifically is not extensively documented.

Established methods for constructing the benzofuran skeleton that could be adapted include:

Intramolecular Wittig Reaction: This approach has been successfully used for the synthesis of other substituted benzofurans. psu.edu

Cyclization of α-phenoxy-β-ketoesters: Treatment of an α-phenoxy-β-ketoester with a strong acid can induce cyclization to form the benzofuran ring. tandfonline.com

Palladium-Catalyzed Cyclization: Modern cross-coupling methodologies offer a powerful tool for the formation of the furan ring. researchgate.net

A significant research opportunity lies in the systematic exploration and optimization of these and other modern synthetic methods for the preparation of this compound. Furthermore, the development of novel, atom-economical, and environmentally benign synthetic routes, potentially employing microwave-assisted synthesis or green chemistry principles, remains a fertile ground for investigation. pitt.eduevitachem.com

The reactivity of this compound is anticipated to be dictated by the interplay of the electron-rich aromatic ring, the electron-deficient α-dicarbonyl moiety, and the steric and electronic effects of the 4-methyl group. While the general reactivity of benzofurans and diones is known, the specific profile of this particular molecule is largely uncharacterized.

Key areas for investigation include:

Nucleophilic Addition to the Dione: The carbonyl groups at positions 2 and 3 are expected to be susceptible to attack by various nucleophiles. Understanding the regioselectivity of such additions is crucial.

Condensation Reactions: The dione functionality is a prime candidate for condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to form more complex heterocyclic systems. smolecule.com

Electrophilic Aromatic Substitution: The influence of the methyl group and the fused dione-furan ring on the regioselectivity of electrophilic substitution on the benzene ring is an area that warrants detailed study.

Redox Chemistry: The dione can be reduced to the corresponding diol or other reduced forms, while the benzofuran system can undergo oxidative cleavage under certain conditions. evitachem.com A systematic study of its redox behavior is needed.

The presence of the 4-methyl group could sterically hinder reactions at the adjacent C-3 carbonyl and electronically influence the reactivity of the entire molecule. A thorough investigation into these aspects will provide a more complete understanding of its chemical behavior.

The unique structural features of this compound make it a promising starting material for the development of novel chemical transformations and the synthesis of new classes of compounds.

Opportunities for novel transformations include:

Domino and Cascade Reactions: The dione functionality can act as a trigger for domino or cascade reactions, allowing for the rapid construction of complex molecular scaffolds in a single synthetic operation. acs.org

Cycloaddition Reactions: The electron-deficient double bond within the dione system could potentially participate in cycloaddition reactions, providing access to novel polycyclic systems.

Synthesis of Fused Heterocycles: The dione is a versatile precursor for the synthesis of various fused heterocyclic systems by reacting it with binucleophiles. For instance, reaction with diamines could lead to the formation of novel quinoxaline (B1680401) or other diazine-fused derivatives.

The exploration of these and other transformations could lead to the discovery of new reactions and the synthesis of compounds with potentially interesting biological or material properties, given the established pharmacological importance of the benzofuran scaffold. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-benzofuran-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)8(10)9(11)12-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWIXIAUBJQWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methylbenzofuran 2,3 Dione and Its Precursors

Classical Synthetic Approaches to Benzofuran-2,3-dione (B1329812) Scaffolds

The benzofuran-2,3-dione core, also known as coumaran-2,3-dione, is typically synthesized through methods that form the five-membered heterocyclic ring onto a pre-existing benzene (B151609) ring.

A primary classical route involves the condensation of phenols with derivatives of oxalic acid. This process is generally a two-step sequence. First, a phenol (B47542) is O-acylated using a suitable acylating agent like oxalyl chloride or an alkyl oxalyl chloride in the presence of a base. This reaction forms an intermediate aryl oxoester. For example, the reaction of a generic phenol with ethyl oxalyl chloride yields an ethyl 2-(phenoxy)-2-oxoacetate.

The second step is an intramolecular cyclization of the resulting ester. This is typically a Friedel-Crafts acylation, which requires a Lewis acid or a strong protic acid to promote the electrophilic attack of the newly introduced carbonyl group onto the ortho position of the phenolic ring, leading to the formation of the benzofuran-2,3-dione scaffold.

Reactant 1Reactant 2ConditionsProduct
PhenolOxalyl Chloride1. Pyridine 2. AlCl₃Benzofuran-2,3-dione
Substituted PhenolAlkyl Oxalyl Chloride1. Base (e.g., Et₃N) 2. Lewis Acid (e.g., TiCl₄)Substituted Benzofuran-2,3-dione

This table provides a generalized overview of the condensation approach.

A variety of cyclization strategies have been developed to form the benzofuran (B130515) ring, which can then be a precursor to the desired dione (B5365651). organic-chemistry.orgjocpr.com Many of these methods involve the intramolecular cyclization of an ortho-substituted phenol. jocpr.com

One prominent strategy is the acid-catalyzed cyclodehydration of α-aryloxy ketones. chemicalbook.com In this approach, a phenol is first alkylated with an α-haloketone to form an α-phenoxy ketone. Subsequent treatment with a strong acid or Lewis acid induces an intramolecular Friedel-Crafts-type reaction to close the furan (B31954) ring. chemicalbook.commdpi.com

Palladium-catalyzed reactions offer another versatile route. For instance, the coupling of o-iodophenols with terminal alkynes (a Sonogashira coupling), followed by an electrophilic cyclization, yields 2,3-disubstituted benzofurans. organic-chemistry.org While this specific example leads to a substituted benzofuran, the underlying principle of forming the O-C2 bond via transition metal catalysis is a cornerstone of modern benzofuran synthesis.

The direct oxidation of a pre-formed benzofuran ring or a suitable precursor is a key method for introducing the 2,3-dione functionality. A particularly effective method is the Riley oxidation, which utilizes selenium dioxide (SeO₂) to oxidize an α-methylene group adjacent to a carbonyl group to a 1,2-dicarbonyl compound. adichemistry.comwikipedia.org

This strategy is ideally suited for the conversion of benzofuran-3(2H)-ones (coumaran-3-ones) to benzofuran-2,3-diones. The methylene (B1212753) group at the C2 position of the benzofuran-3(2H)-one is activated by the adjacent C3 carbonyl, making it susceptible to oxidation by SeO₂. The reaction is typically carried out by heating the substrate with a stoichiometric amount of selenium dioxide in a suitable solvent like dioxane or acetic acid.

SubstrateReagentConditionsProduct
Benzofuran-3(2H)-oneSelenium Dioxide (SeO₂)Heat, DioxaneBenzofuran-2,3-dione
2-Hydroxy-1-phenylethanoneVarious Oxidants (e.g., Cu(II), H₂O₂)VariesPhenylglyoxal

This table illustrates oxidative routes to dicarbonyl compounds.

Another approach involves the oxidation of 2-hydroxy-1-(2-hydroxyphenyl)ethanones. Various oxidizing agents can be employed to convert the secondary alcohol at the benzylic position into a ketone, thus forming the dione structure in a single step from this advanced precursor.

Targeted Synthesis of 4-Methylbenzofuran-2,3-dione

To synthesize the specifically substituted this compound, the general strategies described above are applied to precursors bearing a methyl group at the meta-position of a phenolic starting material. The starting material of choice is typically m-cresol (B1676322) (3-methylphenol).

The synthesis of this compound requires the preparation of a suitably functionalized 3-methylphenol derivative.

Route 1: Friedel-Crafts Precursor Following the classical condensation approach, m-cresol can be reacted with ethyl oxalyl chloride to form ethyl 2-(3-methylphenoxy)-2-oxoacetate. This intermediate is then subjected to intramolecular Friedel-Crafts cyclization. The cyclization will occur ortho to the phenoxy oxygen. In m-cresol, there are two available ortho positions (C2 and C6). The electronic and steric influence of the methyl group typically directs the cyclization, often leading to a mixture of isomers, which may require separation.

Route 2: Oxidation Precursor To utilize the Riley oxidation, the precursor 4-methylbenzofuran-3(2H)-one is required. This intermediate can be synthesized from m-cresol by first reacting it with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid. google.com Subsequent intramolecular Friedel-Crafts acylation of this acid (often via its acid chloride) will yield the desired 4-methylbenzofuran-3(2H)-one.

Another key precursor is 2'-hydroxy-4'-methylacetophenone. chemicalbook.comglpbio.com This can be prepared by the Fries rearrangement of m-cresyl acetate (B1210297) or by direct Friedel-Crafts acylation of m-cresol, although the latter can produce isomeric mixtures.

Starting MaterialReactionProduct
m-Cresol1. Chloroacetic Acid, NaOH 2. SOCl₂, then AlCl₃4-Methylbenzofuran-3(2H)-one
m-Cresyl AcetateAlCl₃ (Fries Rearrangement)2'-Hydroxy-4'-methylacetophenone

This table outlines the synthesis of key precursors starting from m-cresol derivatives.

Directed ortho metalation (DoM) offers a highly regioselective method for functionalizing aromatic rings, avoiding the potential isomer issues of classical Friedel-Crafts reactions. wikipedia.orgwikiwand.com The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org

For the synthesis of a this compound precursor, m-cresol is first converted into a derivative bearing a potent DMG. The O-carbamate group is particularly effective for this purpose. uwindsor.canih.gov m-Cresol is reacted with N,N-diethylcarbamoyl chloride in the presence of a base to yield O-(3-methylphenyl) N,N-diethylcarbamate.

This carbamate (B1207046) is then treated with a strong lithium base, such as sec-butyllithium (B1581126) in the presence of TMEDA, at low temperatures (-78 °C). The powerful carbamate DMG directs the lithiation exclusively to the C2 position, ortho to the carbamate and para to the methyl group. researchgate.netacs.org The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a suitable electrophile to introduce the atoms needed for the dione functionality. Quenching the aryllithium species with diethyl oxalate (B1200264) would introduce the required two-carbon chain, leading to ethyl 2-(2-(diethylcarbamoyloxy)-4-methylphenyl)-2-oxoacetate. Subsequent hydrolysis of the carbamate and ester groups, followed by acid-catalyzed cyclization (lactonization), would yield the final this compound. This method provides excellent regiocontrol in the critical C-C bond-forming step.

Directed Metalation Group (DMG)SubstrateConditionsFunctionalized Product
-OC(O)NEt₂ (O-Carbamate)O-(3-methylphenyl) N,N-diethylcarbamate1. s-BuLi, TMEDA, -78°C 2. Diethyl OxalateEthyl 2-(2-(diethylcarbamoyloxy)-4-methylphenyl)-2-oxoacetate

This table summarizes the Directed Ortho Metalation (DoM) strategy for precursor synthesis.

Domino/Cascade Reactions for One-Pot Synthesis

Domino and cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, represent an elegant and efficient approach to complex molecules like this compound. These one-pot syntheses are advantageous as they reduce the need for intermediate purification steps, saving time and resources.

A notable cascade strategy for the synthesis of substituted benzofuranones involves a Diels-Alder reaction followed by a series of eliminations and a final cyclization. oregonstate.edu While not explicitly detailed for this compound, this methodology is highly adaptable. A plausible pathway would involve the reaction of a suitably substituted 3-hydroxy-2-pyrone with a nitroalkene bearing an ester group. The reaction proceeds through a phenol intermediate which then cyclizes to form the benzofuranone core. oregonstate.edu The strategic placement of a methyl group on the pyrone precursor would theoretically lead to the desired 4-methyl substitution pattern on the final product. The optimization of this cascade often involves screening both Lewis and Brønsted acids to drive the reaction to completion. oregonstate.edu

Another powerful one-pot approach is the [4+1] annulation of para-quinone methides. This metal-free reaction efficiently synthesizes benzofuran-2(3H)-one derivatives, which are structurally related to the target dione. rsc.org Adapting this method would likely require a precursor that could be oxidized post-cyclization to introduce the second ketone at the C3 position.

Advanced and Sustainable Synthetic Protocols

Modern organic synthesis places a strong emphasis on the development of advanced and sustainable methods that offer high efficiency, selectivity, and a reduced environmental footprint.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is central to the efficient synthesis of benzofuran scaffolds. Transition metals, particularly palladium, copper, rhodium, and gold, are frequently employed.

Palladium and Copper Catalysis: A common and powerful strategy involves the Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. rsc.orgnih.gov For the synthesis of this compound, a plausible starting material would be 2-iodo-3-methylphenol. A subsequent oxidation step would be necessary to install the dione functionality. One-pot, three-component reactions under Sonogashira conditions have been developed, coupling a 2-iodophenol, a terminal alkyne, and an aryl iodide to rapidly build molecular complexity. nih.gov

Gold and Rhodium Catalysis: Gold catalysts have been shown to effectively catalyze the cycloisomerization of o-alkynyl phenols to furnish benzofuran-3(2H)-ones. chemistryviews.org Rhodium-catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids also provides access to the benzofuran-3(2H)-one core, which could serve as a precursor to the desired dione. organic-chemistry.org

Acid/Base Catalysis: Brønsted and Lewis acids are also pivotal in benzofuran synthesis. Triflic acid has been used to mediate the reaction of quinone imine ketals with dicarbonyl compounds. nih.gov Lewis acids like AlCl₃, often in conjunction with a protic acid like trifluoroacetic acid (TFA), can significantly accelerate cascade reactions leading to benzofuranones. oregonstate.edu Base-catalyzed methods, such as the Rap–Stoermer reaction using triethylamine, provide another classic route to benzofuran derivatives. nih.gov

Below is a table summarizing various catalytic conditions used for the synthesis of related benzofuranone structures.

Catalyst SystemPrecursorsProduct TypeKey Features
Pd(PPh₃)₂Cl₂ / CuIo-Iodophenols, Terminal Alkynes2,3-Disubstituted BenzofuransSonogashira coupling followed by cyclization. rsc.org
AlCl₃ / TFA3-Hydroxy-2-pyrones, NitroalkenesSubstituted BenzofuranonesDiels-Alder based cascade reaction. oregonstate.edu
Ph₃PAuCl / Selectfluoro-Alkynyl PhenolsBenzofuran-3(2H)-onesGold-catalyzed cycloisomerization. chemistryviews.org
Acetic AcidBenzoquinones, Dicarbonyl CompoundsSubstituted BenzofuransOne-pot heteroannulation. nih.gov

Green Chemistry Principles in this compound Synthesis (e.g., solvent-free, aqueous media)

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. For benzofuran synthesis, this includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient technologies like microwave irradiation.

Photochemical synthesis of 2-aryl/alkyl benzofurans via an intramolecular Wittig reaction is one approach that aligns with green principles, as it can reduce by-products. nih.gov Microwave-assisted synthesis has been shown to be highly effective for one-pot, multi-component reactions, leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating. nih.gov While specific solvent-free or aqueous media syntheses for this compound are not prominently documented, the broader trend in organic synthesis is to adapt established reactions to these more sustainable conditions.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and simplified scale-up. The synthesis of heterocyclic compounds, including benzofurans, is an active area of research in continuous processing. While specific flow chemistry protocols for this compound have not been detailed in the reviewed literature, the translation of high-yielding catalytic batch reactions into continuous flow systems is a logical next step for industrial-scale production. This would involve pumping the precursor solutions through a heated reactor, possibly containing a packed bed of a solid-supported catalyst, to achieve a continuous output of the product.

Purification and Isolation Techniques for this compound

The final step in any synthetic sequence is the purification and isolation of the target compound to a high degree of purity. For benzofuranone derivatives, the standard and most effective technique is flash column chromatography. oregonstate.edu

The process typically involves dissolving the crude reaction mixture in a minimal amount of solvent and adsorbing it onto a solid support like silica (B1680970) gel. The material is then loaded onto a column packed with silica gel. A solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is passed through the column. oregonstate.edu By gradually increasing the polarity of the eluent, the components of the mixture are separated based on their differential adsorption to the silica. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product. oregonstate.edu After combining the pure fractions, the solvent is removed under reduced pressure to yield the isolated this compound.

Reactivity and Reaction Mechanisms of 4 Methylbenzofuran 2,3 Dione

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents already present on the ring.

Regioselectivity Directed by the Methyl and Furanone Moieties

The position of electrophilic attack on the benzene ring of 4-Methylbenzofuran-2,3-dione is determined by the combined directing effects of the methyl group at position 4 and the fused furanone ring.

Methyl Group: The methyl group is an activating, ortho, para-director. It donates electron density to the benzene ring through an inductive effect, stabilizing the arenium ion intermediate formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho and para to the methyl group.

Considering the positions on the benzene ring of this compound:

Position 5 is ortho to the methyl group and meta to the furanone oxygen.

Position 6 is meta to the methyl group and para to the furanone oxygen.

Position 7 is para to the methyl group and ortho to the furanone oxygen.

The activating, ortho, para-directing effect of the methyl group and the deactivating, potentially meta-directing nature of the furanone ring will be in competition. In general, activating groups have a stronger directing effect than deactivating groups. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methyl group, which are positions 5 and 7. Between these two, steric hindrance from the adjacent furanone ring might slightly disfavor substitution at position 7. Thus, position 5 is predicted to be the major site of electrophilic attack, with position 7 being a potential minor product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionRelation to Methyl GroupRelation to Furanone OxygenPredicted Reactivity
5orthometaMajor product
6metaparaMinor or no product
7paraorthoMinor product

Mechanistic Investigations of Substitution Reactions

While specific mechanistic studies on this compound are not extensively documented, the mechanism of electrophilic aromatic substitution is well-established. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

The general mechanism is as follows:

Formation of the Electrophile: A strong electrophile (E⁺) is generated.

Nucleophilic Attack by the Benzene Ring: The π electrons of the aromatic ring attack the electrophile, forming a C-E bond and a resonance-stabilized arenium ion. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.

Deprotonation: A base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

For this compound, the stability of the arenium ion will be greatest when the positive charge is delocalized onto the carbon bearing the methyl group, which is why attack at the ortho and para positions relative to the methyl group is favored.

Nucleophilic Additions to the 2,3-Dione System

The 2,3-dione system of this compound is characterized by two adjacent, electron-deficient carbonyl carbons, making it a prime target for nucleophilic attack. The reactivity of this moiety is analogous to that of isatin (B1672199) (indole-2,3-dione).

Carbonyl Reactivity and Keto-Enol Tautomerism

The two carbonyl groups at positions 2 and 3 are highly electrophilic. Nucleophilic addition can occur at either carbonyl carbon. The C3-carbonyl is generally more reactive towards nucleophiles, similar to the reactivity pattern observed in isatins.

Keto-Enol Tautomerism: Like other 1,2-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. libretexts.orgfiveable.mevedantu.comlibretexts.org The presence of the adjacent carbonyl group increases the acidity of the α-hydrogens (if any were present on the furanone ring), facilitating enolization. However, in the parent benzofuran-2,3-dione (B1329812), there are no α-hydrogens on the furanone ring to permit tautomerization in the same way as a simple ketone. Tautomerism involving the aromatic protons is not favored. The dicarbonyl form is generally the more stable tautomer. libretexts.orglibretexts.org

Formation of Spirocyclic Derivatives and Fused Heterocycles

The reaction of this compound with various nucleophiles can lead to the formation of spirocyclic derivatives and fused heterocyclic systems. This reactivity is well-documented for the analogous isatin system. beilstein-journals.orgnih.gov

Spirocyclic Derivatives: Bifunctional nucleophiles can react with the C3-carbonyl group to form spirocyclic compounds. For example, reaction with a 1,2-diamine could lead to the formation of a spiro-dihydropyrazine derivative.

Fused Heterocycles: Reactions involving both carbonyl groups can lead to the formation of fused heterocyclic systems. For instance, reaction with o-phenylenediamine could result in the formation of a quinoxaline-fused benzofuran (B130515).

Ring-Opening and Rearrangement Reactions

Under certain conditions, particularly with strong nucleophiles or under harsh reaction conditions, the furanone ring of this compound may undergo ring-opening reactions. For example, treatment with a strong base like hydroxide could lead to hydrolysis of the ester linkage, resulting in a substituted 2-hydroxyphenylglyoxylic acid derivative.

Rearrangement reactions are also possible, analogous to the benzilic acid rearrangement observed in other α-dicarbonyl compounds. Treatment with a strong base could induce the rearrangement of the 2,3-dione to an α-hydroxy carboxylic acid derivative.

Transformations Involving the Furanone Ring

The furanone portion of this compound is characterized by two adjacent carbonyl groups, which render it highly electrophilic and susceptible to a range of chemical reactions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The benzofuran-2,3-dione scaffold can participate in cycloaddition reactions, acting as the 2π component.

Diels-Alder Reactions: While the C2-C3 bond is part of a dione (B5365651) system rather than a typical alkene, related benzofuran structures with electron-withdrawing groups are known to act as dienophiles in [4+2] cycloaddition reactions. sciforum.netconicet.gov.ar For this compound, the carbonyl groups activate the molecule for reactions with electron-rich dienes. These reactions typically require thermal conditions to proceed and can lead to the formation of complex polycyclic structures.

1,3-Dipolar Cycloadditions: A notable reaction of benzofuran-2,3-diones is their participation in three-component 1,4-dipolar cycloaddition reactions. researchgate.net For instance, the reaction of a benzofuran-2,3-dione with dimethyl acetylenedicarboxylate (DMAD) and N-bridgehead heterocycles like imidazo[1,5-a]pyridines proceeds at room temperature to efficiently produce novel spiro[benzofuran-3,3'-pyrroline] derivatives. researchgate.net This reaction involves the formation of a 1,4-dipole from the N-bridgehead heterocycle and DMAD, which then undergoes a cycloaddition with the C2-carbonyl group of the benzofuran-2,3-dione. researchgate.net

Reaction TypeReactantsKey FeaturesProducts
1,4-Dipolar CycloadditionBenzofuran-2,3-dione, Dimethyl Acetylenedicarboxylate (DMAD), N-bridgehead heterocycleThree-component reaction; proceeds at room temperature.Spiro[benzofuran-3,3'-pyrrolines]
Diels-Alder (by analogy)This compound (as dienophile), Electron-rich dieneRequires thermal activation; potential for high stereoselectivity.Polycyclic adducts

Photochemical Reactions and Photoinduced Transformations

The photochemical behavior of benzofuran derivatives has been a subject of study, often involving photocyclization reactions. researcher.liferesearchgate.net For 2,3-disubstituted benzofurans that are part of a 1,3,5-hexatriene system, UV irradiation can induce a 6π-electrocyclization, leading to the formation of naphtho[1,2-b]benzofuran derivatives after subsequent aromatization. researcher.liferesearchgate.net While specific photochemical studies on this compound are not widely reported, the presence of the carbonyl chromophores suggests potential for various photoinduced transformations. These could include photoreduction in the presence of a hydrogen donor or [2+2] cycloadditions with alkenes. Iron(III) chloride has been noted to mediate the condensation of diones like phenanthrene-9,10-dione with cyclohexanone derivatives, followed by cyclization and aromatization to furnish benzofuran-phenanthrene hybrids, a process that involves cascade steps including dehydration and dehydrogenative aromatization. researchgate.net

Reductive and Oxidative Processes

Reductive Processes: The vicinal dicarbonyl functionality of this compound is a prime site for reduction. Depending on the reducing agent and reaction conditions, a variety of products can be anticipated.

Selective Reduction: Mild reducing agents could selectively reduce one of the carbonyl groups, leading to the formation of 2-hydroxy-4-methylbenzofuran-3(2H)-one or 3-hydroxy-4-methylbenzofuran-2(3H)-one.

Complete Reduction: Stronger reducing agents, such as sodium borohydride or lithium aluminum hydride, would likely reduce both carbonyls to form the corresponding 4-methylbenzofuran-2,3-diol. Subsequent dehydration of this diol could provide a route to substituted 4-methylbenzofuran.

Oxidative Processes: The furanone ring in this compound is already in a highly oxidized state. Therefore, it is generally resistant to further oxidation under mild conditions. Oxidative reactions would more likely target the benzofuran nucleus. For instance, biomimetic oxidation of simpler benzofurans using hydrogen peroxide and manganese porphyrin catalysts proceeds via epoxidation of the C2-C3 double bond. mdpi.com In the case of the 2,3-dione, strong oxidizing conditions might lead to the cleavage of the furanone ring or oxidation of the aromatic ring, potentially at the C7 position, which is activated by the ether oxygen and the methyl group. The oxidation of 3-methylbenzofuran (B1293835) has been shown to yield 3-methylbenzofuran-2(3H)-one as a major product. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in organic synthesis. wikipedia.orgwikipedia.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgyoutube.comyoutube.com For a molecule like this compound, these reactions would require prior halogenation of the aromatic ring (e.g., at the 5-, 6-, or 7-position) to introduce a suitable handle for coupling.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid) with an organic halide or triflate. wikipedia.orglibretexts.org It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

ReactionCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAryl-B(OH)₂ + Aryl'-XPd(0) complex, BaseAryl-Aryl'
SonogashiraTerminal Alkyne + Aryl-XPd(0) complex, Cu(I) salt, BaseAlkyne-Aryl
HeckAlkene + Aryl-XPd(0) complex, BaseAlkene-Aryl

Functionalization at Aryl or Furanone Positions

Functionalization of this compound via cross-coupling reactions would primarily occur at the aryl (benzene) ring. To achieve this, a halogen atom (Br or I) or a triflate group would need to be installed at one of the available positions (C5, C6, or C7) through electrophilic aromatic substitution. Once halogenated, this derivative could undergo Suzuki, Sonogashira, or Heck coupling to introduce a wide variety of substituents, including aryl, alkynyl, or vinyl groups.

Direct functionalization of the furanone ring using these methods is less common. The C2 and C3 positions are already fully substituted with carbonyl groups. However, reactions targeting the C-O or C-C bonds of the lactone under specific catalytic conditions could be envisioned but are not standard transformations.

Influence of the 4-Methyl Group on Catalytic Efficiency and Selectivity

The 4-methyl group on the benzene ring exerts both electronic and steric effects that can influence the outcome of chemical reactions.

Electronic Influence: The methyl group is an electron-donating group (EDG) through hyperconjugation and induction. In electrophilic aromatic substitution reactions (such as halogenation), it acts as an ortho-, para-director. In the context of this compound, it would activate the C5 and C7 positions towards electrophilic attack. The C5 position is para to the methyl group, and the C7 position is ortho. The directing effect of the ring oxygen atom (ortho-directing to C7) would also play a role, likely reinforcing the activation at the C7 position.

Steric Influence: The steric bulk of the 4-methyl group can influence the regioselectivity of reactions. For substitution at the C5 position, the steric hindrance from the adjacent methyl group is significant. This might favor substitution at the C7 position, which is sterically less encumbered. In transition metal-catalyzed cross-coupling reactions involving a pre-functionalized aromatic ring (e.g., 7-bromo-4-methylbenzofuran-2,3-dione), the methyl group at the C4 position could sterically influence the approach of the catalyst and the coupling partners to the reactive center at C5, potentially affecting the reaction rate, though its effect on a reaction at C7 would be minimal.

Structural Elucidation and Spectroscopic Characterization of 4 Methylbenzofuran 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of organic molecules. For 4-Methylbenzofuran-2,3-dione, a comprehensive analysis using ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide an unambiguous structural assignment. While experimentally obtained spectra for this specific molecule are not widely published, the expected spectral data can be predicted based on the analysis of analogous compounds and established principles of NMR spectroscopy.

¹H NMR Spectral Analysis of Aromatic and Methyl Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the dione (B5365651) functionality and the electron-donating effect of the methyl group.

The three aromatic protons on the benzene (B151609) ring will appear as a complex splitting pattern due to spin-spin coupling. The proton adjacent to the methyl group (H-5) is expected to be the most shielded, while the proton ortho to the carbonyl group (H-7) would be the most deshielded. The methyl protons will appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃2.35s
H-57.10d
H-67.60t
H-77.80d

¹³C NMR Chemical Shifts of Carbonyl and Aromatic Carbons

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The two carbonyl carbons of the dione system are expected to be the most deshielded, appearing at the downfield end of the spectrum. The chemical shifts of the aromatic carbons are influenced by their position relative to the substituents.

The quaternary carbons, including those bonded to the oxygen, the methyl group, and the carbonyls, will also be identifiable. The carbon of the methyl group will be the most shielded, appearing at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃15-20
C-7115-120
C-5120-125
C-3a125-130
C-6135-140
C-4140-145
C-7a155-160
C-2 (C=O)165-170
C-3 (C=O)180-185

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the connectivity of the atoms in this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-5 and H-6, and between H-6 and H-7, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons (C-5, C-6, and C-7) by correlating their signals to their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the stretching and bending vibrations of its constituent bonds.

Carbonyl Stretching Frequencies of the 2,3-Dione System

The most prominent feature in the IR spectrum of this compound will be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The 2,3-dione system is expected to show two distinct carbonyl stretching frequencies due to asymmetric and symmetric stretching modes. These bands are typically observed in the region of 1700-1800 cm⁻¹. The exact positions can be influenced by conjugation and ring strain. For comparison, the related compound isatin (B1672199) (1H-indole-2,3-dione) exhibits two strong carbonyl bands around 1740 and 1620 cm⁻¹.

Aromatic and Furan (B31954) Ring Vibrations

The IR spectrum will also display characteristic absorptions for the aromatic ring and the furan ring. These include:

C=C stretching vibrations of the aromatic ring, which typically appear in the region of 1450-1600 cm⁻¹.

C-H stretching vibrations of the aromatic and methyl groups, which are expected above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

C-O stretching vibrations of the furan ring, which are typically found in the 1000-1300 cm⁻¹ region.

C-H out-of-plane bending vibrations for the substituted benzene ring, which appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000-3100Medium
Methyl C-H Stretch2850-2960Medium
C=O Stretch (asymmetric)1760-1780Strong
C=O Stretch (symmetric)1710-1730Strong
Aromatic C=C Stretch1450-1600Medium-Strong
C-O Stretch1000-1300Strong
Aromatic C-H Bend700-900Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z values of ions with very high accuracy, typically to four or five decimal places. This precision enables the determination of the exact mass of a molecule and, consequently, its elemental composition, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound, with the molecular formula C₉H₆O₃, the theoretical exact mass can be calculated. This high level of accuracy is crucial for confirming the elemental formula of a newly synthesized compound or an unknown analyte. nih.gov

Table 1: Theoretical Exact Mass of this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)

This table presents the calculated theoretical exact mass for the primary isotopic composition of the compound.

In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•) which is often energetically unstable. chemguide.co.uk This unstable ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The resulting fragmentation pattern serves as a molecular fingerprint.

The fragmentation of benzofuran (B130515) derivatives is often characterized by the stability of the resulting ions. core.ac.uknih.gov For this compound, the fragmentation is expected to be initiated by the cleavage of the bonds adjacent to the carbonyl groups, which are typically weak points in the molecule. libretexts.org A primary and characteristic fragmentation pathway for diones of this type is the sequential loss of neutral carbon monoxide (CO) molecules. nih.gov

Based on the analysis of the parent compound, benzofuran-2,3-dione (B1329812), which shows major fragments from the loss of CO, a similar pathway can be proposed for the 4-methyl derivative. nih.gov The molecular ion peak would be observed at an m/z corresponding to the molecule's mass (162 Da). Subsequent fragmentation would likely involve the loss of a first CO molecule (28 Da) to yield a fragment ion at m/z 134. This is followed by the expulsion of a second CO molecule to produce a fragment ion at m/z 106.

Table 2: Proposed Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Ion Structure Proposed Neutral Loss
162 [C₉H₆O₃]⁺• (Molecular Ion) -
134 [C₈H₆O₂]⁺• CO

This table outlines a plausible fragmentation pathway for this compound under electron ionization conditions, based on established fragmentation patterns of similar compounds.

Computational and Theoretical Studies of 4 Methylbenzofuran 2,3 Dione

Spectroscopic Property Prediction from First Principles

First-principles (or ab initio) quantum mechanical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts. The process involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Magnetic Shielding Tensor Calculation: Using methods like Gauge-Including Atomic Orbitals (GIAO), the magnetic shielding for each nucleus is calculated.

Chemical Shift Determination: The calculated shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).

For 4-Methylbenzofuran-2,3-dione, such calculations would provide a theoretical NMR spectrum, which could be compared with experimental data to confirm its structure. A hypothetical table of predicted chemical shifts is presented below for illustrative purposes, based on general knowledge of similar structures.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and not based on actual published calculations for this compound.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (at C4)2.3 - 2.615 - 20
Aromatic H (at C5)7.2 - 7.5120 - 125
Aromatic H (at C6)7.0 - 7.3115 - 120
Aromatic H (at C7)7.6 - 7.9130 - 135
Carbonyl (C2)-185 - 195
Carbonyl (C3)-190 - 200
Aromatic C (C4)-135 - 140
Aromatic C (C3a)-125 - 130
Aromatic C (C7a)-150 - 155
Furan (B31954) O (C1)--

This interactive table is for demonstration purposes only.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. Computational calculations can predict these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This is invaluable for assigning the peaks in an experimental spectrum to specific molecular motions (e.g., stretching, bending).

For this compound, key vibrational modes would include the C=O stretches of the dione (B5365651) functionality, C-O-C stretches of the furan ring, and C-H vibrations of the methyl group and the aromatic ring. A table of expected characteristic vibrational frequencies is provided below.

Table 2: Expected Characteristic IR Vibrational Frequencies for this compound (Note: These are general ranges for the functional groups and not from specific calculations.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (Methyl)2850 - 3000Medium
C=O Stretch (Ketone)1700 - 1750Strong
C=O Stretch (Lactone)1760 - 1800Strong
Aromatic C=C Stretch1450 - 1600Medium
C-O-C Stretch (Furan Ring)1000 - 1300Strong

This interactive table is for demonstration purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system.

While this compound is a relatively rigid molecule due to its fused ring system, MD simulations could explore the rotational dynamics of the methyl group and any subtle puckering or out-of-plane vibrations of the rings. Such simulations would provide a picture of the molecule's behavior at the atomic scale under different conditions (e.g., in various solvents or at different temperatures).

If this compound were being investigated as a potential drug candidate or ligand for a biological receptor, MD simulations would be a critical tool. These simulations can model the binding of the ligand to the active site of a protein, helping to:

Predict the binding affinity and pose of the ligand.

Identify key amino acid residues involved in the interaction.

Understand the stability of the ligand-receptor complex over time.

As there is no published research indicating a biological target for this compound, this application remains hypothetical.

Derivatization and Analogues of 4 Methylbenzofuran 2,3 Dione

Synthesis of Substituted 4-Methylbenzofuran-2,3-dione Derivatives

The functionalization of the this compound core can be approached by targeting either the benzene (B151609) ring or the furanone moiety. These modifications are crucial for developing structure-activity relationships and fine-tuning the physicochemical properties of the molecule.

Functionalization at the Benzene Ring (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution reactions are the primary methods for introducing functional groups onto the benzene ring of benzofuran (B130515) systems. The inherent directing effects of the substituents on the this compound ring will govern the regioselectivity of these reactions.

Halogenation: The introduction of halogen atoms can significantly alter the electronic and lipophilic character of the molecule. While specific studies on the halogenation of this compound are not extensively documented, analogous reactions on substituted benzofurans suggest that direct bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, often in the presence of a radical initiator like benzoyl peroxide. For instance, studies on other benzofuran derivatives have shown that the presence of activating groups, such as methoxy groups, on the benzene ring can facilitate electrophilic substitution. mdpi.com In one documented case, the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone with NBS resulted in the introduction of a bromine atom onto the benzene ring at an ortho position relative to a methoxy group. mdpi.com

Nitration: Nitration of aromatic rings is typically accomplished using a mixture of nitric acid and sulfuric acid. The position of nitration on the this compound ring would be influenced by the existing methyl and dione (B5365651) functionalities. There is a lack of specific literature detailing the nitration of this compound.

A summary of potential halogenation and nitration reactions based on general principles is presented below.

ReactionReagents and ConditionsExpected Product(s)
BrominationBr2, FeBr3 or NBS, CCl4Bromo-4-methylbenzofuran-2,3-dione
ChlorinationCl2, AlCl3Chloro-4-methylbenzofuran-2,3-dione
NitrationHNO3, H2SO4Nitro-4-methylbenzofuran-2,3-dione

Note: The regiochemistry of these reactions on this compound has not been experimentally determined in the available literature.

Modifications at the Furanone Ring (e.g., Reductive Transformations)

The dione functionality within the furanone ring of this compound presents opportunities for various chemical transformations, particularly reductions.

Development of Heteroaromatic Ring-Fused Analogues

The fusion of additional heteroaromatic rings to the this compound scaffold can lead to novel polycyclic systems with potentially interesting electronic and biological properties.

Incorporation of Nitrogen, Sulfur, or Other Heteroatoms

The synthesis of nitrogen-containing fused systems, such as benzofuro[3,2-b]pyridines, has been achieved from aurone-derived α,β-unsaturated imines, which share a structural relationship with the benzofuranone core. rsc.orgrsc.org These methods often involve annulation reactions with activated alkynes. rsc.org Similarly, the construction of sulfur-containing analogues, like thieno[3,2-b]benzofurans, has been reported through intramolecular C-H/C-H coupling reactions or copper-mediated dehydrogenative C-O coupling. researchgate.netnih.gov These synthetic strategies could potentially be adapted to start from derivatives of this compound.

A general representation of potential heteroaromatic ring fusions is provided below.

HeteroatomFused Ring SystemPotential Synthetic Precursor
NitrogenBenzofuro[x,y-b]pyridineFunctionalized this compound
SulfurThieno[x,y-b]benzofuranFunctionalized this compound

Synthesis of Polycyclic Systems Containing the this compound Moiety

The creation of larger polycyclic frameworks incorporating the this compound unit can be envisioned through various cycloaddition and annulation strategies. For instance, the synthesis of novel polycyclic compounds derived from other benzofurans has been reported, involving condensations with active methylene (B1212753) compounds. nih.gov While direct applications of these methods to this compound are not documented, they provide a conceptual framework for future synthetic efforts.

Preparation of Macrocyclic and Supramolecular Structures Incorporating this compound

The incorporation of this compound into macrocyclic or supramolecular architectures is a largely unexplored field. The rigid benzofuran-dione core could serve as a unique building block for the construction of shape-persistent macrocycles. Synthetic strategies would likely involve the functionalization of the this compound core with reactive groups suitable for macrocyclization reactions, such as Sonogashira coupling or ring-closing metathesis. There is currently no specific literature describing the synthesis of macrocycles or supramolecular structures derived from this compound.

Design and Synthesis of Host Molecules

The design of host molecules from a this compound scaffold involves the strategic introduction of functional groups capable of non-covalent interactions, such as hydrogen bonding, π-stacking, and electrostatic interactions. The synthesis of such derivatives often relies on modern catalytic methods to modify the benzofuran core.

Palladium-catalyzed cross-coupling reactions are instrumental in this regard, allowing for the introduction of a wide range of substituents. acs.org For instance, Sonogashira coupling can be employed to attach alkyne-containing moieties to the aromatic ring, which can then be further functionalized. rsc.org Similarly, Suzuki and Heck couplings offer pathways to introduce aryl, heteroaryl, or vinyl groups, expanding the structural diversity of the potential host molecules.

The dione functionality at the 2 and 3 positions is a reactive handle for derivatization. For example, condensation reactions with various nucleophiles can lead to the formation of larger, more complex structures. The synthesis of benzofuran-fused N-heterocycles through cyclization reactions of related azadiene derivatives showcases how the core structure can be elaborated into more complex heterocyclic systems. acs.org

Table 1: Synthetic Methodologies for Benzofuran Derivatization

Reaction Type Catalyst/Reagent Substrate Type Product Type Ref
Sonogashira Coupling Pd(PPh₃)₂Cl₂/CuI Iodobenzofuran Ethynyl-substituted benzofuran rsc.org
[5+4] Cycloaddition Pd₂(dba)₃ Azadienes and Vinylethylene Carbonates Benzofuran-fused nine-membered rings acs.org
[4+2] Cycloaddition Chiral Squaramide Azadienes and Azlactones Benzofuran-fused N-heterocycles acs.org
Oxidative Cyclization PdCl₂(C₂H₄)₂ o-Allylphenol derivatives 2-Substituted benzofurans nih.gov

Investigation of Recognition Properties

The ability of derivatized 4-Methylbenzofuran-2,3-diones to act as host molecules is determined by their molecular recognition properties. These properties are typically investigated using techniques such as NMR spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry.

For example, studies on 4-nitrophenyl-functionalized benzofurans have demonstrated their ability to bind to proteins like bovine serum albumin (BSA), indicating the potential for benzofuran scaffolds to engage in specific host-guest interactions. nih.gov The binding affinity and mode of interaction are highly dependent on the nature and position of the substituents on the benzofuran ring. Computational methods, such as molecular docking, are also employed to predict and rationalize the binding modes of these derivatives with their target guests. nih.gov

Stereochemical Aspects in Derivative Synthesis

The introduction of chirality into derivatives of this compound is crucial for applications in areas such as asymmetric catalysis and chiral recognition. The synthesis of enantiomerically pure or enriched benzofuran derivatives can be achieved through various stereoselective strategies.

Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of benzofuran synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the formation of a specific stereoisomer during a key bond-forming step. After the desired stereocenter is created, the auxiliary is removed. While specific examples for this compound are not detailed in the literature, the principle is widely applied in organic synthesis. nih.gov

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. For instance, chiral squaramide catalysts have been successfully used in the asymmetric [4+2] cyclization of azadienes with azlactones to produce benzofuran-fused heterocycles with high enantioselectivity (up to 99% ee). acs.org Similarly, N-heterocyclic carbene (NHC) catalysis has been employed in the enantioselective construction of cyclopenta[b]benzofuran scaffolds. nih.gov

Table 2: Asymmetric Catalysis in the Synthesis of Benzofuran Derivatives

Catalyst Type Reaction Substrates Enantiomeric Excess (ee) Diastereomeric Ratio (dr) Ref
Chiral Squaramide [4+2] Cyclization Azadienes, Azlactones Up to 99% >20:1 acs.org
Chiral Bifunctional Urea Michael/Annulation Aurone-derived imine, ynone Up to 92% - rsc.org
N-Heterocyclic Carbene Intramolecular Double Cyclization ortho-substituted cinnamaldehydes Up to 96% Up to 19:1 nih.gov
Palladium Complex [5+4] Cycloaddition Azadienes, Vinylethylene Carbonates >99% >20:1 acs.org

Diastereoselective and Enantioselective Syntheses

Many synthetic strategies for complex benzofuran-containing molecules aim to control both diastereoselectivity and enantioselectivity. Diastereoselective reactions are crucial when creating multiple stereocenters in a single molecule. For example, the palladium-catalyzed [5+4] cycloaddition to form benzofuran-fused nine-membered rings proceeds with excellent diastereoselectivity and enantioselectivity. acs.org

Furthermore, structurally divergent synthesis allows for the creation of different stereoisomers from the same starting materials by changing the catalyst or reaction conditions. A notable example is the divergent synthesis of benzofuran-fused azocine derivatives and spiro-cyclopentanone benzofurans, where sequential catalysis enables high diastereo- and enantioselectivities. rsc.org Such methodologies provide access to a wide range of stereochemically complex molecules for various applications.

Advanced Research Applications of 4 Methylbenzofuran 2,3 Dione and Its Derivatives

Utility as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a synthetic route. The chemical structure of 4-Methylbenzofuran-2,3-dione, featuring a reactive isatin-like core, makes it and its derivatives highly valuable synthons in the strategic assembly of intricate molecular architectures.

The benzofuran (B130515) nucleus is a common structural element in a large number of biologically active natural products. rsc.orgresearchgate.net The synthesis of these natural products is of great importance to medicinal chemistry. nih.gov Various synthetic strategies have been developed to construct the benzofuran ring system, which is a testament to its significance. rsc.org

Derivatives of the benzofuran core are integral to numerous natural products, demonstrating a range of biological activities. nih.gov For example, the facile synthesis of the natural product puerariafuran (B1258013) has been achieved from a corresponding chalcone, showcasing a method that involves benzofuran intermediates. nih.gov The synthesis of other natural products like ailanthoidol (B1236983) and stemofuran A also relies on the construction of a core benzofuran skeleton. rsc.org The versatility of the benzofuran scaffold suggests the potential of this compound as a starting material for creating analogues of these and other important natural products.

Table 1: Examples of Natural Products Containing the Benzofuran Scaffold

Natural Product Noted Biological Activity/Use Source Reference(s)
Ailanthoidol Antitumor potential nih.gov
Cicerfuran Antifungal activity nih.gov
Conocarpan Antifungal and antitrypanosomal agent nih.gov
Moracin D Anti-inflammatory and antioxidant activities nih.gov

The synthesis of advanced organic materials often requires versatile molecular precursors that can be modified to achieve desired electronic and physical properties. Benzofuran derivatives serve as crucial precursors for such materials. For instance, the synthesis of benzothieno[3,2-b]benzothiophene (BTBT) derivatives, which are vital in the development of highly efficient organic photovoltaics and field-effect transistors, utilizes benzofuran building blocks. nih.gov The inherent reactivity of the dione (B5365651) functional groups in this compound allows for a variety of chemical transformations, positioning it as a potentially valuable precursor for creating novel conjugated systems suitable for advanced material applications.

Applications in Materials Science

Benzofuran derivatives have garnered significant attention in materials science due to their unique electronic and photophysical properties. The fused ring system provides a rigid and planar structure that can facilitate π-electron delocalization, a key feature for many advanced materials.

Furan-fused π-conjugated compounds are considered promising candidates for organic semiconducting materials. nih.gov Research has demonstrated that derivatives of the benzofuran scaffold are effective components in organic field-effect transistors (OFETs). nih.gov

Specifically, ladder-type π-conjugated compounds incorporating a benzo[2,1-b:3,4-b']difuran skeleton have been synthesized and evaluated as organic semiconductors. nih.gov Thiophene-fused benzofuran derivatives have also been highlighted for their crucial role in constructing efficient organic photovoltaics and field-effect transistors. nih.gov The performance of these materials underscores the utility of the benzofuran core in designing new molecules for electronic applications. The potential for intramolecular double proton transfer in certain dione derivatives has also been explored as a mechanism to influence charge transport in organic semiconductors. nih.gov

Table 2: Performance of Benzofuran-Based Organic Field-Effect Transistors (OFETs)

Compound Type Hole Mobility (cm²/V·s) Source Reference(s)
dinaphtho[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']difuran (anti-DNBDF) Organic Semiconductor 0.33 nih.gov

Benzofuran derivatives have found applications as components of photoactive materials and dyes, particularly in the context of solar energy conversion. Their value stems from their light-harvesting capabilities. lookchem.com For example, 2-pyridyl benzofurans are known to possess electroluminescence properties. researchgate.net

In the field of dye-sensitized solar cells (DSSCs), new heteroleptic ruthenium complexes featuring 4,40-dibenzodifuran-2,20-bipyridine derivatives as ligands have been synthesized. These novel dyes demonstrated enhanced solar-to-electric energy conversion efficiency compared to standard commercial dyes, an improvement attributed to the enhanced light-harvesting ability of the benzodifuran component. lookchem.com This highlights the potential for designing new benzofuran-based structures, such as those derivable from this compound, for applications in optoelectronics and solar energy.

The incorporation of benzofuran units into polymer chains can significantly alter the material's properties, leading to advanced polymers with tailored characteristics. Cross-linking is a fundamental process in polymer chemistry that modifies properties such as stiffness, density, and thermal behavior. mdpi.com

One study has explored the reaction of poly(benzofuran-co-arylacetic acid) (PBAAA) with various aliphatic and aromatic diamines. This process resulted in efficient cross-linking of the polymer chains. The formation of these cross-linked products led to materials with improved thermal conductivity, opening up potential applications in areas like heat exchangers where lightweight, corrosion-resistant, and low-cost materials are desirable. mdpi.com The reactivity of the this compound core suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers with unique thermal or electronic properties.

Role in Catalysis and Enzyme Mimicry

The unique electronic and structural features of the this compound scaffold, also known as 4-methylisatin (B74770), have positioned it and its derivatives as valuable building blocks in the field of catalysis. The presence of a reactive ketone group, an electron-rich aromatic system, and a lactam moiety allows for diverse chemical modifications, making it a versatile platform for designing sophisticated catalytic systems.

Ligand Design for Metal Catalysts

The benzofuran framework, of which this compound is a derivative, serves as a rigid backbone for the development of specialized ligands for transition metal catalysis. The design of these ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts.

Researchers have successfully synthesized diphosphine ligands based on benzofurobenzofuran structures. nih.gov These ligands are engineered to form bimetallic complexes, where two metal centers are held in close proximity. This "face-to-face" orientation can enable cooperative catalytic activity that is not achievable with single-metal catalysts. For instance, rhodium complexes incorporating these benzofuran-based diphosphine ligands have demonstrated high activity in methanol (B129727) carbonylation, a key industrial process. nih.gov

The general approach involves modifying the core benzofuran structure to introduce coordinating atoms, such as phosphorus in phosphine (B1218219) ligands, which can then bind to a metal center like rhodium. nih.gov While specific studies focusing exclusively on this compound as the ligand backbone are still emerging, the principles established with related benzofuran structures provide a clear blueprint. The methyl group at the 4-position can be used to fine-tune the electronic properties and steric environment of the resulting metal complex, potentially enhancing catalytic performance.

Table 1: Examples of Benzofuran-Based Ligands in Metal Catalysis

Ligand Backbone Metal Center Catalytic Application Key Finding Reference
Benzofurobenzofuran Rhodium (Rh) Methanol Carbonylation Forms active bimetallic complexes. nih.gov

Organocatalytic Applications

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a greener and often more sustainable alternative to metal-based catalysis. Isatin (B1672199) derivatives, including 4-methylisatin, are frequently employed as key reactants in complex, multi-component reactions that are facilitated by organocatalysts. researchgate.net

A prominent example is the use of isatins in one-pot, three-component condensation reactions to synthesize complex heterocyclic structures like spiro[indoline-3,8'-pyrano[2,3-d] researchgate.netgoogle.commdpi.comthiadiazolo[3,2-a]pyrimidine]-7'-carbonitriles. researchgate.net In such reactions, an organocatalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) is often used to facilitate the cascade of bond-forming events under solvent-free conditions. researchgate.net The isatin moiety serves as a crucial electrophilic component, and substitutions on the aromatic ring, such as the methyl group in 4-methylisatin, can influence reaction rates and yields.

Furthermore, organocatalytic cascade reactions are a powerful method for rapidly building molecular complexity. researchgate.net The benzofuran scaffold is utilized in these reactions to construct chiral molecules with multiple stereocenters. Asymmetric 1,4-Michael additions between azadienes and thiocyanoindanones, for instance, can be mediated by a bifunctional squaramide-derived organocatalyst to produce chiral benzofuran compounds with high diastereoselectivity and enantioselectivity. researchgate.net

Exploration in Chemical Biology Research (excluding clinical)

Beyond catalysis, the this compound scaffold is a valuable starting point for the development of sophisticated tools for chemical biology research. Its ability to be chemically modified allows for the creation of probes and research agents to explore complex biological processes at the molecular level.

Probes for Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function within a biological system. nih.govchemicalprobes.org Derivatives of this compound can be functionalized to create such probes, often by attaching a reporter group like a fluorophore.

The development of fluorescent probes is a key area of chemical biology, allowing for the visualization of cellular structures and processes in living cells. nih.gov For example, indole (B1671886) derivatives, structurally related to the isatin core, have been functionalized with fluorescent tags to create high-affinity probes for studying sigma (σ) receptors, which are implicated in various neurological and cancerous conditions. nih.govresearchgate.net These fluorescent ligands enable the investigation of receptor localization and dynamics using techniques like confocal microscopy and flow cytometry. nih.govresearchgate.net

By applying similar principles, the 4-methylisatin scaffold can be conjugated with fluorescent dyes like BODIPY to create novel probes. The core structure provides the necessary scaffold for target recognition, while the fluorophore provides the means for detection. Such probes can be used to investigate a wide range of biological pathways without having a therapeutic purpose, focusing instead on fundamental biological discovery. unclineberger.org

Table 2: Characteristics of Scaffolds Used in Chemical Probe Development

Core Scaffold Target Class Research Application Technique Reference
Indole-Spiro[isobenzofuran-piperidine] Sigma (σ) Receptors Receptor localization and trafficking Confocal Microscopy, Flow Cytometry nih.govresearchgate.net
Norbornene-dicarboximide Intracellular Structures Labeling of ER, mitochondria, Golgi Live Cell Imaging nih.gov

Development of Research Tools for Mechanistic Studies

The derivatives of this compound serve not only as probes for visualization but also as tools for dissecting the mechanisms of biological processes. By interacting with specific enzymes or proteins, these compounds can induce a biological response that helps researchers understand the target's role.

For example, isatin-benzofuran hybrids have been synthesized and studied for their effects on cellular processes like apoptosis (programmed cell death). tandfonline.com Certain derivatives have been shown to induce apoptosis in cancer cell lines, making them valuable research tools for studying the complex signaling cascades that govern this process. mdpi.com By observing how these compounds affect the levels of key proteins like caspases, researchers can map out the specific pathways through which the compounds exert their effects. mdpi.com

In one study, brominated benzofuran derivatives were found to induce apoptosis in leukemia cells by increasing the generation of reactive oxygen species (ROS) and activating caspases 3 and 7. mdpi.com The structure of the benzofuran derivative, including the pattern of substituents on the aromatic rings, was found to be critical for its biological action. mdpi.com These studies, while conducted on cancer cell lines, are pre-clinical in nature and focus on elucidating fundamental mechanisms of cell death rather than on developing a treatment. This knowledge is crucial for validating new biological targets and understanding disease pathology.

Future Research Directions and Challenges

Development of Highly Efficient and Selective Synthetic Routes

A primary challenge in the field is the development of synthetic pathways to 4-Methylbenzofuran-2,3-dione and its derivatives that are both high-yielding and highly selective. Current synthetic strategies often face limitations that need to be overcome to facilitate broader application.

Chemoselectivity, the ability to selectively react with one functional group in the presence of others, is another critical challenge. The dione (B5365651) moiety in this compound presents two reactive carbonyl groups, and achieving selective modification of one over the other is a significant hurdle. Research is needed to develop protective group strategies or reagent-controlled protocols that allow for the selective transformation of either the C2 or C3 carbonyl group, opening avenues for creating a wider array of complex derivatives.

Table 1: Challenges and Potential Solutions in Selective Synthesis

Challenge Description Potential Research Direction
Regioselectivity Difficulty in controlling the placement of the methyl group exclusively at the 4-position during ring formation. oregonstate.edu Development of novel catalysts, use of steric or electronic directing groups, and exploration of regioselective C-H activation strategies.

| Chemoselectivity | Lack of methods to selectively react with either the C2 or C3 carbonyl group of the dione functionality. | Design of chemoselective reagents, optimization of reaction conditions (temperature, solvent), and application of advanced protecting group strategies. |

To fully explore the chemical space around this compound, it is essential to expand the scope of substrates that can be used in its synthesis and subsequent derivatization. researchgate.net Current methods may be limited to a narrow range of starting materials. Future synthetic strategies should aim for greater functional group tolerance, allowing for the incorporation of diverse substituents on both the benzene (B151609) and furan (B31954) rings. researchgate.netnih.gov This would enable the creation of a large library of analogues with varied electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science. Research into robust, metal-catalyzed cross-coupling reactions and cascade reactions could provide powerful tools for achieving this goal. rsc.orgnih.gov

In-depth Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for optimizing existing methods and designing new ones. This requires a combination of experimental and computational studies to map out reaction pathways and identify key reactive species.

Many reactions involved in the synthesis of heterocyclic compounds like benzofurans proceed through transient intermediates that are difficult to isolate and characterize. nih.gov For instance, acid-catalyzed cyclization and rearrangement reactions may involve complex species such as diprotonated intermediates. nih.gov Future research should employ advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) coupled with computational modeling to identify and understand the structure and reactivity of these intermediates. This knowledge is critical for controlling reaction outcomes and preventing the formation of undesired byproducts.

While qualitative understanding of reactions is useful, quantitative kinetic studies are necessary to fully optimize reaction conditions. There is a need for detailed kinetic analysis of the key steps in the synthesis of this compound to determine reaction rates, activation energies, and the influence of catalyst and substrate concentrations. rsc.org Such studies, similar to those performed on related dione compounds, can reveal the rate-determining step of a reaction and provide insights into how to accelerate the desired pathway while suppressing side reactions. rsc.org This quantitative data is invaluable for scaling up reactions from the laboratory to industrial production.

Table 2: Research Goals for Mechanistic Understanding

Research Area Objective Methodologies
Intermediate Elucidation Identify and characterize transient species in key synthetic and derivatization reactions. nih.gov In-situ spectroscopy (NMR, IR), mass spectrometry, computational chemistry (DFT calculations).

| Kinetic Analysis | Determine rate laws, activation parameters, and catalytic cycles for key transformations. rsc.org | Reaction progress monitoring (HPLC, GC), initial rate studies, isotopic labeling experiments. |

Integration of this compound into Novel Material Systems

The unique structure of this compound, featuring a reactive dione core, makes it an attractive building block for novel materials. Research in this area is still nascent but holds considerable promise. The reactivity of the ortho-dione moiety could be harnessed for polymerization reactions or for grafting the molecule onto surfaces or into polymer matrices. This could lead to the development of new materials with unique optical, electronic, or biological properties. For example, related benzofuran-dione scaffolds have been investigated as inhibitors of human peptide deformylase, suggesting potential applications in developing bioactive materials or pharmaceuticals. nih.gov Future work could explore the incorporation of this compound into conductive polymers, photosensitive materials, or as a precursor for complex, biologically active macromolecules.

Collaborative Research Opportunities and Interdisciplinary Approaches

Unlocking the full potential of this compound will require a departure from siloed research, fostering collaborations that bridge disparate scientific fields. The complexity of moving from a novel molecule to a functional material or therapeutic agent necessitates a multifaceted approach.

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. In silico techniques like Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking have been effectively used to study other heterocyclic compounds, including benzofuran (B130515) derivatives. researchgate.netmdpi.com

A synergistic approach would involve computational chemists modeling the electronic, optical, and reactive properties of this compound and its hypothetical derivatives. These theoretical predictions can guide synthetic chemists in prioritizing which molecules to synthesize. For example, DFT calculations can predict the HOMO-LUMO gap, which is crucial for designing organic semiconductors. mdpi.com Similarly, molecular docking studies can predict the binding affinity of these compounds to specific biological targets, such as enzymes, which is a vital first step in drug discovery. researchgate.netnih.gov Materials scientists can then use this combined theoretical and synthetic knowledge to fabricate and test novel materials for applications in electronics or photonics, creating a feedback loop that refines subsequent molecular design.

Table 2: Potential Interdisciplinary Research Workflow

Discipline Contribution Example Activity
Computational Chemistry Predict properties and guide synthesis. DFT calculations of electronic structure; Molecular docking with protein targets. researchgate.netmdpi.com
Synthetic Organic Chemistry Synthesize target molecules and derivatives. Develop efficient, scalable synthetic routes to novel this compound analogues.
Materials Science Fabricate and characterize new materials. Incorporate derivatives into thin films for OLEDs; Test semiconductor properties. sigmaaldrich.com

| Pharmacology/Biology | Evaluate biological activity and mechanisms. | Screen compounds for anticancer or antimicrobial activity; Conduct cell-based assays. mdpi.comnih.gov |

The ultimate goal of studying a novel compound is to translate fundamental knowledge into real-world applications. For this compound, this means connecting basic research on its synthesis and characterization with the development of innovative technologies. The benzofuran scaffold is a core component of many compounds with proven therapeutic properties, including antiviral, antitumor, and antibacterial effects. mdpi.comnih.gov

The initial step is to conduct thorough fundamental research, including the development of versatile synthetic methodologies to create a library of derivatives. nih.gov This allows for a systematic investigation of structure-activity relationships (SAR), where minor structural modifications can be correlated with significant changes in functionality. nih.gov For example, understanding how different substituents on the benzofuran ring affect the compound's fluorescence or its ability to inhibit a particular enzyme is a crucial piece of fundamental knowledge.

This foundational data is the bridge to applied innovation. If fundamental studies reveal a derivative with high fluorescence quantum yield and photostability, it could be developed into a commercial fluorescent probe for biological imaging. Similarly, if a derivative shows selective cytotoxicity against cancer cell lines in initial screenings, it could become a lead compound for the development of a new anticancer drug, following the path of other benzofuran-based inhibitors. nih.govmskcc.org This progression from laboratory curiosity to impactful technology is contingent on a deliberate and sustained effort to connect basic scientific discovery with goal-oriented engineering and development.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Methylbenzofuran-2,3-dione, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, oxidation, or cyclization steps. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity.
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) optimize yields.
  • Monitoring : Thin-layer chromatography (TLC) tracks intermediates, while NMR spectroscopy (¹H/¹³C) confirms final product purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural accuracy:

  • NMR Spectroscopy : Identifies proton environments (¹H NMR) and carbon frameworks (¹³C NMR). For example, the carbonyl group at C3 appears as a distinct downfield signal.
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • Comparison with Related Compounds : For instance, 4-hydroxybenzofuran derivatives exhibit distinct NMR shifts due to hydroxyl group effects .

Q. What are the common chemical reactions involving the benzofuran core of this compound?

  • Methodological Answer : The benzofuran core undergoes:

  • Electrophilic Substitution : Halogenation or nitration at electron-rich positions (C5/C7).
  • Oxidation : The diketone moiety (C2/C3) reacts with oxidizing agents to form carboxylic acids.
  • Reduction : Sodium borohydride selectively reduces carbonyl groups while preserving the aromatic ring.
  • Optimization : Solvent polarity and pH adjustments minimize side products (e.g., ring-opening) .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound in complex syntheses?

  • Methodological Answer :

  • DFT Calculations : Predict regioselectivity in electrophilic attacks by analyzing frontier molecular orbitals (FMOs).
  • Molecular Dynamics Simulations : Model solvent effects on reaction pathways.
  • PubChem Data : Use canonical SMILES or InChI keys to validate computational results against experimental data (e.g., bond angles, torsion energies) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Synthetic Variants : Minor substituent changes (e.g., methyl vs. ethyl groups) alter bioactivity.
  • Assay Conditions : Varying cell lines or incubation times impact IC₅₀ values.
  • Resolution :
  • SAR Studies : Systematically modify substituents and correlate with activity.
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antimicrobial vs. anticancer assays) .

Q. How does the stereoelectronic environment influence reaction pathways in multi-step syntheses?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., 4-methyl group) hinder nucleophilic attacks at C3.
  • Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) direct electrophiles to specific positions.
  • Case Study : In cascade reactions, the benzofuran core’s electron density dictates [3,3]-sigmatropic rearrangement efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.